molecular formula C15H22N2O2 B14809458 N-[(E)-3,3-dimethylbutan-2-ylideneamino]-2-(4-methoxyphenyl)acetamide

N-[(E)-3,3-dimethylbutan-2-ylideneamino]-2-(4-methoxyphenyl)acetamide

Cat. No.: B14809458
M. Wt: 262.35 g/mol
InChI Key: YMIFUQCRFPHCFM-LFIBNONCSA-N
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Description

N-[(E)-3,3-dimethylbutan-2-ylideneamino]-2-(4-methoxyphenyl)acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of a methoxyphenyl group and a dimethylbutan-2-ylideneamino moiety, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-3,3-dimethylbutan-2-ylideneamino]-2-(4-methoxyphenyl)acetamide typically involves the reaction of 4-methoxyphenylacetic acid with 3,3-dimethylbutan-2-one in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product under controlled temperature and pH conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to isolate the pure compound. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-3,3-dimethylbutan-2-ylideneamino]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-[(E)-3,3-dimethylbutan-2-ylideneamino]-2-(4-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(E)-3,3-dimethylbutan-2-ylideneamino]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-3,3-dimethylbutan-2-ylideneamino]-2-(4-ethoxyanilino)acetamide
  • N-[(E)-3,3-dimethylbutan-2-ylideneamino]-2-(4-hydroxyphenyl)acetamide

Uniqueness

N-[(E)-3,3-dimethylbutan-2-ylideneamino]-2-(4-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its methoxyphenyl group, in particular, contributes to its potential biological activities and makes it a valuable compound for research and development.

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

N-[(E)-3,3-dimethylbutan-2-ylideneamino]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C15H22N2O2/c1-11(15(2,3)4)16-17-14(18)10-12-6-8-13(19-5)9-7-12/h6-9H,10H2,1-5H3,(H,17,18)/b16-11+

InChI Key

YMIFUQCRFPHCFM-LFIBNONCSA-N

Isomeric SMILES

C/C(=N\NC(=O)CC1=CC=C(C=C1)OC)/C(C)(C)C

Canonical SMILES

CC(=NNC(=O)CC1=CC=C(C=C1)OC)C(C)(C)C

Origin of Product

United States

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